molecular formula C21H19ClN4O5 B2695765 N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105228-02-1

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2695765
CAS No.: 1105228-02-1
M. Wt: 442.86
InChI Key: NDIQXWAHQRAPOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O5 and its molecular weight is 442.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study focused on the synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides, revealing promising antibacterial and antifungal activities among the synthesized compounds, indicating potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

  • Pharmaceutical Applications : Research documented in patents reflects the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds with various biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, highlighting the compound's significance in pharmaceutical research (Habernickel, 2002).

  • Anti-Inflammatory and Analgesic Agents : A study on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, showing potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Herbicide Activity and Metabolism Studies : The chloroacetamide class of herbicides, including compounds with structural similarities to the chemical , has been extensively studied for their selective herbicidal activity and metabolism in various biological systems, shedding light on their environmental fate and mechanism of action (Weisshaar & Böger, 1989).

  • Radiosynthesis for PET Imaging : Another area of application is in the development of selective radioligands for imaging, such as the synthesis of [18F]DPA-714 for positron emission tomography (PET), which showcases the compound's relevance in medical diagnostics and research (Dollé et al., 2008).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that this compound could have various effects at the molecular and cellular level.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5/c1-29-15-5-4-11(6-13(15)22)24-18(27)9-26-10-23-19-12-7-16(30-2)17(31-3)8-14(12)25-20(19)21(26)28/h4-8,10,25H,9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIQXWAHQRAPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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